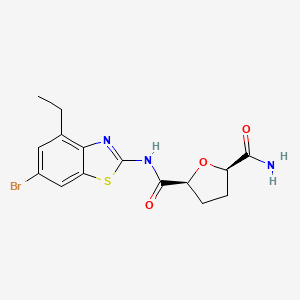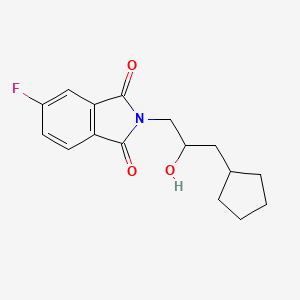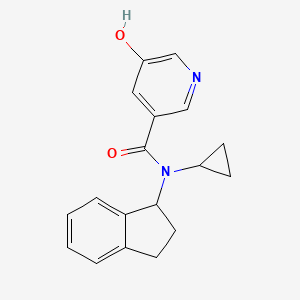![molecular formula C15H19N3O3 B7124059 2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7124059.png)
2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid is a complex organic compound that features a piperidine ring substituted with a cyclopropylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the cyclopropylpyrimidine group. Common reagents used in these steps include cyclopropylamine, pyrimidine derivatives, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]propionic acid
- 2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]butanoic acid
Uniqueness
2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid is unique due to its specific substitution pattern and the presence of both a piperidine ring and a cyclopropylpyrimidine moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-13(20)9-11-3-1-2-8-18(11)15(21)12-6-7-16-14(17-12)10-4-5-10/h6-7,10-11H,1-5,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBLEKJODMBSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)C2=NC(=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-(1-Adamantyl)ethyl]piperazine-1-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7123980.png)
![N-[4-(4-cyanophenyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7123985.png)
![3-Fluoro-2-methyl-5-[[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B7123992.png)
![1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea](/img/structure/B7123997.png)
![3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid](/img/structure/B7124007.png)
![1-[3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carbonitrile](/img/structure/B7124010.png)

![3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one](/img/structure/B7124024.png)
![2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile](/img/structure/B7124032.png)
![(2R)-2-acetamido-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)-3-methylbutanamide](/img/structure/B7124034.png)
![1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide](/img/structure/B7124045.png)

![3-[1-(2,6-Difluorophenyl)ethyl]-5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole](/img/structure/B7124061.png)
